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Compound of Interest

Compound Name: LuAE98134

Cat. No.: B357949

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Lu AE98134, a positive
modulator of Nav1.1 channels, in in vitro slice electrophysiology experiments. The focus is on
assessing the compound's effects on the firing properties of fast-spiking (FS) interneurons.

Introduction

Lu AE98134 is a voltage-gated sodium channel activator with partial selectivity for Nav1.1
channels.[1] These channels are highly expressed in fast-spiking inhibitory interneurons, which
play a critical role in regulating neuronal network activity.[2] Dysfunctional FS interneurons are
implicated in the pathophysiology of neurological and psychiatric disorders, including
schizophrenia. Lu AE98134 has been shown to enhance the excitability of FS interneurons by
modulating the properties of Nav1.1 channels. Specifically, it shifts the activation to more
negative values, reduces inactivation kinetics, and promotes a persistent inward current.[2]
This leads to a decrease in the action potential threshold and spike duration, and an increase
in firing frequency in these neurons.[2]

Data Presentation

The following table summarizes the quantitative effects of Lu AE98134 (30 uM) on the
electrophysiological properties of fast-spiking interneurons in mouse brain slices.
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Electrophysiological

Control Lu AE98134 (30 uM)
Parameter
Action Potential Threshold
-35.2+1.1 -38.1+1.2
(mV)
Spike Duration (ms) 0.45 £ 0.02 0.39£0.02
Firing Frequency (Hz) 163 (example) 230 (example)

Data extracted from von Schoubye et al., Neuroscience Letters, 2018.[2] The firing frequency
data is presented as an example from a representative neuron, as detailed statistical analysis
was not provided in a tabular format in the source.

Experimental Protocols

This protocol outlines the key steps for performing in vitro whole-cell patch-clamp recordings
from fast-spiking interneurons in acute mouse brain slices to assess the effects of Lu AE98134.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Two types of aCSF are required: a cutting solution and a recording solution. Both should be
freshly prepared and continuously bubbled with carbogen (95% Oz / 5% CO2).

¢ Cutting aCSF (in mM): 210 Sucrose, 2.5 KCI, 1.25 NaH2PO4, 25 NaHCOs, 0.5 CaClz, 7
MgClz, 7 Dextrose. This solution should be kept ice-cold.

e Recording aCSF (in mM): 125 NaCl, 2.5 KClI, 1.25 NaH2POa4, 25 NaHCOs, 2 CaClz, 1 MgClz,
25 Dextrose. This solution is used for incubation and recording and should be warmed to 32-
34°C.

Acute Brain Slice Preparation

o Anesthetize an adult mouse according to approved institutional animal care and use
committee protocols.

o Perfuse the mouse transcardially with ice-cold, carbogenated cutting aCSF.

o Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting aCSF.
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e Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 um
thick) containing the cortical region of interest.

o Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-
34°C and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

o Transfer a single slice to the recording chamber of an upright microscope and continuously
perfuse with heated (32-34°C), carbogenated recording aCSF.

« ldentify fast-spiking interneurons in the cortex based on their characteristic morphology (e.g.,
multipolar or basket-like) under differential interference contrast (DIC) optics.

o Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MQ.

« Fill the pipettes with an intracellular solution containing (in mM): 135 K-gluconate, 10
HEPES, 10 Naz-phosphocreatine, 4 KCI, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be
adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.

o Establish a giga-ohm seal (>1 GQ) on the membrane of a target fast-spiking interneuron.
» Rupture the membrane to obtain the whole-cell configuration.

 In current-clamp mode, inject a series of depolarizing current steps to elicit action potential
firing and establish a baseline of the neuron's firing properties (threshold, duration, and
frequency).

o Bath-apply Lu AE98134 at the desired concentration (e.g., 30 uM) by adding it to the
perfusion aCSF.

o After a stable effect is observed, repeat the current injection protocol to measure the
changes in firing properties.

o Data should be acquired using appropriate software and analyzed to determine the effects of
Lu AE98134.
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Caption: Signaling pathway of Lu AE98134 as a positive modulator of Nav1.1 channels.

Experimental Workflow for In Vitro Slice
Electrophysiology
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Caption: Experimental workflow for assessing Lu AE98134 effects on fast-spiking interneurons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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